

Accessing technical support at AAMU's research facilities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AAMU

Cat. No.: B011769

[Get Quote](#)

AAMU Research Facilities: Technical Support Center

Welcome to the Technical Support Center for Alabama A&M University's research facilities. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Section 1: Cell and Molecular Biology Core

This section addresses common problems encountered in the cell culture and molecular biology labs.

Cell Culture Suite: Contamination and Growth Issues

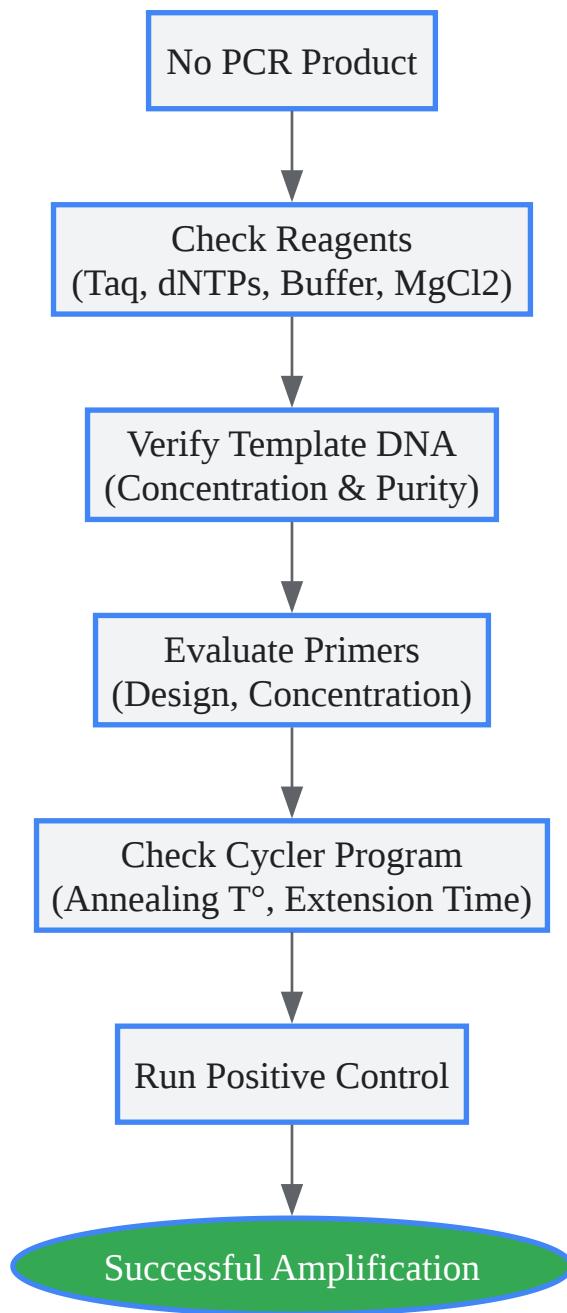
Q1: My cell culture appears to have microbial contamination. What are the common signs and what should I do?

A1: Microbial contamination is a frequent issue in cell culture. Common signs include a sudden change in the medium's pH (often a rapid yellowing), visible turbidity, or the appearance of filamentous structures (fungi) or small, motile dots (bacteria) under the microscope.[\[1\]](#)[\[2\]](#)

- Immediate Action: Isolate and discard the contaminated culture and any shared reagents to prevent cross-contamination. Decontaminate the entire biosafety cabinet and incubator.
- Prevention: Always use a strict aseptic technique.[\[2\]](#) Regularly clean equipment and ensure all media and reagents are sterile.[\[1\]](#)

Q2: My adherent cells are not attaching to the culture vessel. What could be the cause?

A2: Poor cell attachment can be due to several factors:[\[2\]](#)[\[3\]](#)


- Over-trypsinization: Exposing cells to trypsin for too long can damage cell surface proteins required for attachment. Use a minimal concentration and exposure time.
- Mycoplasma Contamination: These contaminants can alter cell function and morphology.[\[1\]](#)
[\[2\]](#) Regular testing is recommended.
- Vessel Surface: Ensure the culture vessel is tissue-culture treated. For some cell types, pre-coating the vessel with an extracellular matrix protein (e.g., collagen, fibronectin) may be necessary.
- Media Composition: Lack of necessary attachment factors in serum-free media can also be a cause.[\[2\]](#)

Genomics and Proteomics Lab: PCR and qPCR Issues

Q1: I am not seeing any product in my PCR reaction (no band on the gel). What should I troubleshoot?

A1: A lack of PCR product is a common problem with multiple potential causes.[\[4\]](#)[\[5\]](#) A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for No PCR Product

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for no PCR product.

Detailed Steps:

- Reagent Check: Ensure all components were added and are not degraded. Use fresh aliquots of dNTPs and Taq polymerase.[4][6]

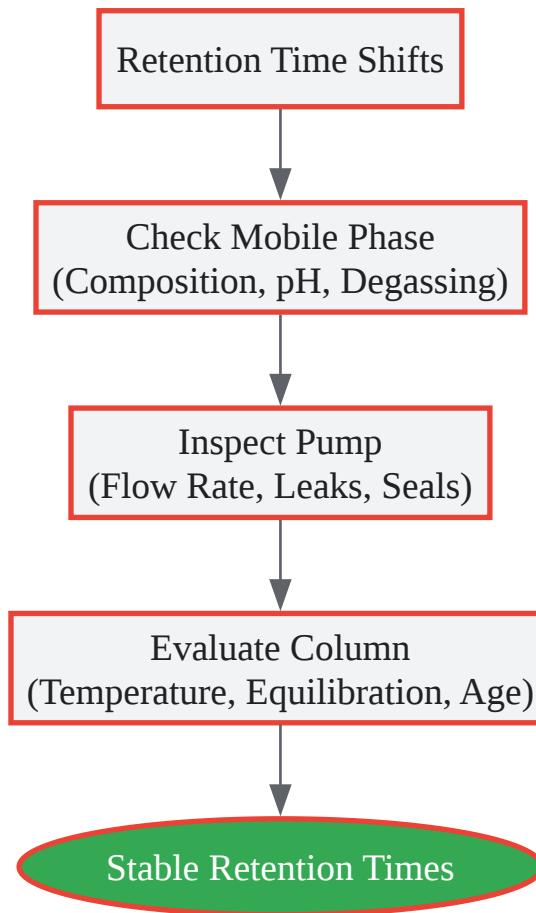
- **Template Quality:** Verify the concentration and purity of your DNA template. A 260/280 ratio of ~1.8 is ideal. Contaminants can inhibit PCR.[5][7]
- **Primer Design:** Check primers for self-complementarity or secondary structures. Optimize primer concentration, as too little or too much can be inhibitory.[4][8]
- **Cycling Conditions:** Optimize the annealing temperature. A temperature gradient PCR is the best way to find the optimal temperature. Ensure the extension time is sufficient for your amplicon length (a general rule is 1 minute per kb).[6]

Q2: My qPCR amplification plot shows a signal in my no-template control (NTC). What does this indicate?

A2: A signal in the NTC indicates contamination. This is often due to primer-dimers or contamination of reagents or lab space with DNA.

- **Primer-Dimers:** These are small, non-specific products formed by primers annealing to each other. This can be checked by running a melt curve analysis at the end of the qPCR run. A primer-dimer peak will typically appear at a lower melting temperature than the specific product.
- **Contamination:** Use dedicated pipettes and workspaces for pre- and post-PCR activities to avoid aerosol contamination.[8] Use fresh, sterile reagents and filter tips.

Section 2: Analytical Chemistry and Drug Development Core


This section focuses on troubleshooting for analytical instrumentation commonly used in drug development.

Chromatography Lab: HPLC Issues

Q1: I'm observing shifting retention times in my HPLC analysis. What are the likely causes?

A1: Inconsistent retention times are a common issue in HPLC and can compromise data reproducibility.[9] The problem often lies with the mobile phase, the pump, or the column.

Troubleshooting Logic for HPLC Retention Time Shifts

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for HPLC retention time shifts.

Key Areas to Investigate:

- Mobile Phase: Ensure the mobile phase is prepared consistently and correctly.^[10] Small changes in pH can significantly alter the retention of ionizable compounds.^[11] Always degas the mobile phase to prevent air bubbles in the pump.^{[9][12]}
- Pump and System: Check for leaks in the system, especially around fittings and pump seals. Verify that the pump flow rate is accurate and stable.^[10]
- Column: Ensure the column is properly equilibrated with the mobile phase before injection. ^[12] Fluctuations in column temperature can also cause shifts, so using a column oven is

crucial for reproducibility.[9]

Q2: My chromatogram shows peak tailing. How can I improve the peak shape?

A2: Peak tailing can be caused by chemical or physical issues within the HPLC system.[9][13]

Potential Cause	Troubleshooting Solution
Column Overload	Reduce the sample concentration or injection volume.[13]
Secondary Interactions	Interactions between the analyte and active silanol groups on the column packing can cause tailing. Adjusting the mobile phase pH or adding a buffer can help suppress these interactions. [13]
Column Contamination	A blocked or contaminated column frit can distort peak shape. Try flushing the column or replacing the in-line filter or guard column.[9]
Sample Solvent Effects	If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to poor peak shape. Whenever possible, dissolve the sample in the mobile phase.[10]

Section 3: Experimental Protocols

Standard Mammalian Cell Culture Passaging

Objective: To subculture adherent mammalian cells to maintain their viability and propagate the line.

Methodology:

- Visually inspect the cell culture flask under a microscope to confirm confluency (typically 70-90%) and absence of contamination.
- Aseptically remove the old medium from the flask.

- Wash the cell monolayer once with a sterile Phosphate-Buffered Saline (PBS) solution to remove any remaining serum.
- Add a minimal volume of a dissociation agent (e.g., Trypsin-EDTA) to cover the cell monolayer.
- Incubate the flask at 37°C for 3-5 minutes, or until cells detach. Monitor under the microscope.
- Neutralize the trypsin by adding a volume of complete growth medium (containing serum) that is at least equal to the volume of trypsin used.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer a fraction of the cell suspension (e.g., 1:3 to 1:10 ratio) to a new flask containing pre-warmed complete growth medium.
- Incubate the new flask at 37°C in a humidified incubator with 5% CO₂.

Agarose Gel Electrophoresis for PCR Product Analysis

Objective: To separate, visualize, and confirm the size of DNA fragments amplified by PCR.

Methodology:

- Prepare a 1% agarose gel by dissolving 1 gram of agarose in 100 mL of 1X TAE or TBE buffer. Heat in a microwave until the solution is clear.
- Allow the solution to cool slightly, then add a DNA stain (e.g., Ethidium Bromide or a safer alternative like SYBR Safe) to the specified concentration.
- Pour the molten agarose into a gel casting tray with a comb in place. Allow it to solidify completely.
- Once solidified, place the gel in an electrophoresis tank and cover it with 1X running buffer (the same buffer used to make the gel).
- Mix a small volume of your PCR product with a 6X DNA loading dye.

- Carefully load the mixture into the wells of the gel. Also, load a DNA ladder of known sizes in an adjacent well to serve as a size reference.
- Connect the electrophoresis tank to a power supply and run the gel at a constant voltage (e.g., 100V) until the dye front has migrated an appropriate distance.
- Visualize the DNA fragments under a UV or blue-light transilluminator. The size of the PCR product can be estimated by comparing its migration distance to that of the bands in the DNA ladder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westlab.com.au [westlab.com.au]
- 2. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 3. Top 16 Common Cell Culture Problems [bocsci.com]
- 4. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 5. mybiosource.com [mybiosource.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. hplc.eu [hplc.eu]

- To cite this document: BenchChem. [Accessing technical support at AAMU's research facilities]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b011769#accessing-technical-support-at-aamu-s-research-facilities>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com